Benzyl 2-carbamoylpyrrolidine-1-carboxylate
Overview
Description
Benzyl 2-carbamoylpyrrolidine-1-carboxylate, also known as (S)-Benzyl-2-carbamoylpyrrolidine-1-carboxylate or N-Benzyloxycarbonyl-L-prolinamide, is a chemical compound . It has a molecular formula of C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol .
Synthesis Analysis
The synthesis of Benzyl 2-carbamoylpyrrolidine-1-carboxylate involves several steps. One method involves the reaction of carbamoyl-pyrrolidine-1-carboxylic acid benzyl ester with phosphorus oxychloride in pyridine at -10℃ for 2 hours. The reaction mixture is then quenched by the addition of water/ice and extracted with diethyl ether. The organic layer is dried over MgSO4 and concentrated under vacuo to afford 2-cyano-pyrrolidine-1-carboxylate benzyl ester .Molecular Structure Analysis
The molecular structure of Benzyl 2-carbamoylpyrrolidine-1-carboxylate is characterized by a pyrrolidine ring attached to a carbamoyl group and a carboxylate group. The carboxylate group is further esterified with a benzyl group .Physical And Chemical Properties Analysis
Benzyl 2-carbamoylpyrrolidine-1-carboxylate is a solid at room temperature. It should be stored sealed and dry at 2-8°C .Scientific Research Applications
Synthesis and Antimicrobial Activity : A study by Sreekanth and Jha (2020) discussed the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives. They found that one of the derivatives, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, exhibited significant antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Sreekanth & Jha, 2020).
Photocarboxylation : Research by Meng et al. (2019) described a visible-light-mediated photocarboxylation process. This study successfully utilized benzyl C-H bonds with CO2 to synthesize 2-arylpropionic acids under metal-free conditions. Such methodologies can be crucial in developing eco-friendly and efficient chemical synthesis processes (Meng et al., 2019).
Catalysis in Organic Synthesis : Zhang et al. (2006) explored the use of 2-Benzyl- tert -butylpyrrolidine-1,2-dicarboxylate in catalysis. They demonstrated its application in the intramolecular exo-hydrofunctionalization of allenes, leading to the formation of various cyclic compounds. This study highlights the role of such compounds in facilitating organic synthesis (Zhang et al., 2006).
Cholinesterase Inhibitors : A study by Pizova et al. (2017) involved synthesizing benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates and evaluating their potential as cholinesterase inhibitors. These compounds demonstrated moderate inhibitory effects, with certain derivatives showing comparable activity to existing drugs. This suggests potential applications in treating diseases related to cholinesterase dysfunction (Pizova et al., 2017).
Pharmacological Research Tool : Tueckmantel et al. (1997) synthesized 1-benzyl-APDC, a compound derived from Benzyl 2-carbamoylpyrrolidine-1-carboxylate, and studied its activity at metabotropic glutamate receptors. The compound displayed good selectivity, indicating its utility as a research tool in pharmacology (Tueckmantel et al., 1997).
Safety And Hazards
properties
IUPAC Name |
benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHEBMEQXMRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391014 | |
Record name | benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
CAS RN |
93188-01-3 | |
Record name | benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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